molecular formula C14H25N3O4 B13225360 tert-Butyl 4-(3-carbamoyloxolan-3-yl)piperazine-1-carboxylate

tert-Butyl 4-(3-carbamoyloxolan-3-yl)piperazine-1-carboxylate

Cat. No.: B13225360
M. Wt: 299.37 g/mol
InChI Key: WPZZEUDGHAOFQD-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-carbamoyloxolan-3-yl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-carbamoyltetrahydrofuran (oxolane) substituent. This compound is structurally characterized by a piperazine ring substituted at the 1-position with a Boc group and at the 4-position with a 3-carbamoyloxolan-3-yl moiety. Such derivatives are often utilized as intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors, protease inhibitors, and other bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the carbamoyloxolane moiety may contribute to target binding or metabolic stability in drug candidates .

Properties

Molecular Formula

C14H25N3O4

Molecular Weight

299.37 g/mol

IUPAC Name

tert-butyl 4-(3-carbamoyloxolan-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C14H25N3O4/c1-13(2,3)21-12(19)16-5-7-17(8-6-16)14(11(15)18)4-9-20-10-14/h4-10H2,1-3H3,(H2,15,18)

InChI Key

WPZZEUDGHAOFQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2(CCOC2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-carbamoyloxolan-3-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with oxalyl chloride and tert-butyl carbamate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(3-carbamoyloxolan-3-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a precursor for the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-carbamoyloxolan-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-Boc derivatives are widely explored in medicinal chemistry due to their versatility in drug design. Below is a comparative analysis of tert-butyl 4-(3-carbamoyloxolan-3-yl)piperazine-1-carboxylate with structurally or functionally related compounds, supported by experimental data and synthesis pathways.

Structural Analogues

Compound Name Substituent at Piperazine 4-Position Molecular Formula Key Properties/Applications References
tert-Butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)phenyl)piperazine-1-carboxylate (1a) Oxazolidinone-triazole-phenyl C24H33N7O4 Antimicrobial activity; unstable in simulated gastric fluid (degradation observed)
tert-Butyl 4-(4-(3-nitrophenoxy)butanoyl)piperazine-1-carboxylate (33) Nitrophenoxy-butanoyl C20H28N4O6 Intermediate for urea-based inhibitors; synthesized via HOAt/EDCI-mediated amidation
tert-Butyl 4-(5-oxo-1,2,3,4,5,6-hexahydro-[1,2,3]triazino[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl)piperazine-1-carboxylate Thieno-isoquinoline-triazine C23H28N6O3S Anticancer research; synthesized via SNAr reaction with K2CO3
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate 3-Amino-5-fluorobenzyl C16H24FN3O2 Intermediate for benzimidazole drugs; characterized by ESI-MS and ¹H NMR
tert-Butyl 4-(5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)phenyl)piperazine-1-carboxylate Trifluoromethylphenyl-oxadiazole C24H25F3N4O3 Kinase inhibitor candidate; discontinued due to stability issues
Target Compound : this compound 3-Carbamoyltetrahydrofuran C14H25N3O4 Hypothesized applications: CNS-targeting agents, protease inhibitors (inferred stability) N/A

Key Comparative Insights

Synthetic Accessibility: The target compound’s synthesis likely involves coupling tert-butyl piperazine-1-carboxylate with a pre-functionalized 3-carbamoyloxolane moiety, analogous to the amidation strategies in and SNAr reactions in . In contrast, compound 1a () requires complex oxazolidinone-triazole-phenyl synthesis, leading to instability in acidic conditions.

Stability and Reactivity: Compounds with electron-withdrawing groups (e.g., nitro in 33 or trifluoromethyl in ) often exhibit lower metabolic stability. Degradation in gastric fluid was observed for 1a and 1b (), highlighting the importance of substituent choice for oral bioavailability.

Biological Activity: Piperazine-Boc derivatives with aromatic or heterocyclic substituents (e.g., thieno-isoquinoline in or oxadiazole in ) are frequently explored in oncology. The carbamoyloxolane group’s role in target binding remains speculative but may mimic natural substrates (e.g., carbohydrate-binding proteins).

Physicochemical Properties :

  • Molecular weight and polarity vary significantly:

  • Target Compound : ~299.37 g/mol (estimated).
  • Compound 33 (): 420.46 g/mol.
  • Compound 20 (): 271.36 g/mol.
    • Lower molecular weight analogs (e.g., ) may exhibit better membrane permeability.

Biological Activity

Tert-butyl 4-(3-carbamoyloxolan-3-yl)piperazine-1-carboxylate (CAS No. 2060039-35-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H29N3O5
  • Molecular Weight : 343.42 g/mol
  • Structure : The compound contains a piperazine core, which is often associated with various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in neurological functions.

Key Mechanisms:

  • Acetylcholinesterase Inhibition : Compounds similar to this one have shown the ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby potentially enhancing cholinergic signaling in the brain.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents such as amyloid-beta peptides.

In Vitro Studies

A study evaluated the protective effects of related compounds on astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated that these compounds could reduce cell death and inflammation:

CompoundCell Viability (%)Aβ-Induced Cell Death (%)TNF-α Reduction (%)
This compound62.98 ± 4.9243.78 ± 7.17Significant
GalantamineHigher than controlLower than controlSignificant

The data suggest that the compound can increase cell viability in the presence of neurotoxic agents by modulating inflammatory responses.

Case Studies

While direct case studies on this specific compound are scarce, analogous compounds have been documented in literature:

  • Study on Neurodegeneration : A related compound demonstrated significant neuroprotective effects in models of Alzheimer's disease by inhibiting β-secretase activity and reducing Aβ aggregation.
  • Cognitive Enhancement Trials : Trials with structurally similar piperazine derivatives showed improvements in memory retention and cognitive performance in aged rats.

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